

# An In-Depth Technical Guide to Behenyl Oleate: Chemical Structure and Properties

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## Compound of Interest

Compound Name: Behenyl oleate

Cat. No.: B591227

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## Introduction

**Behenyl oleate** ((Z)-docosyl octadec-9-enoate) is a long-chain wax ester composed of behenyl alcohol and oleic acid. As a naturally occurring lipid, it is a component of the tear film lipid layer, where it contributes to ocular surface stability. Its unique physicochemical properties also make it a subject of interest in materials science and drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **behenyl oleate**.

## Chemical Structure and Identification

**Behenyl oleate** is characterized by a long saturated fatty alcohol chain (behenyl, C22) esterified to an unsaturated fatty acid (oleic acid, C18:1). The presence of a cis-double bond in the oleic acid moiety introduces a kink in the molecular structure, influencing its packing and physical properties.

Table 1: Chemical Identifiers for **Behenyl Oleate**

Identifier	Value
IUPAC Name	(Z)-docosyl octadec-9-enoate[1]
Synonyms	Docosyl oleate, Oleic acid behenyl ester[2][3]
CAS Number	127566-70-5[3]
Molecular Formula	C <sub>40</sub> H <sub>78</sub> O <sub>2</sub> [3]
Molecular Weight	591.05 g/mol [3]
InChI Key	QKPJNZCOIFUYNE-MOHJPFBDNA-N[3]

## Physicochemical Properties

The physical and chemical properties of **behenyl oleate** are dictated by its long hydrocarbon chains and the ester functional group. It is a waxy solid at room temperature with a defined melting point.

Table 2: Physicochemical Properties of **Behenyl Oleate**

Property	Value
Physical State	Solid at room temperature[3]
Melting Point	Approximately 38 °C
Boiling Point	621.7 °C at 760 mmHg
Density	0.862 g/cm <sup>3</sup>
Solubility	Insoluble in water. Soluble in non-polar organic solvents like chloroform and hexane. Limited solubility in polar solvents like ethanol and acetone.
Purity (Research Grade)	>99%[3]

## Experimental Protocols

## Synthesis of Behenyl Oleate via Fischer Esterification

The most common method for synthesizing **behenyl oleate** is the Fischer esterification of oleic acid with behenyl alcohol, catalyzed by a strong acid.<sup>[4]</sup>

Materials:

- Oleic acid
- Behenyl alcohol
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid (p-TsOH)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine oleic acid (1 equivalent) and behenyl alcohol (1.2 equivalents).
- Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 equivalents).
- Add toluene to the flask to facilitate the azeotropic removal of water.
- Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **behenyl oleate**.
- Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure **behenyl oleate**.[\[4\]](#)

## Characterization of Behenyl Oleate

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reversed-phase column.[\[5\]](#)
- Mobile Phase: A gradient of acetonitrile and isopropanol is commonly used for the separation of wax esters.[\[5\]](#)
- Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at low wavelengths (around 205-210 nm).[\[6\]](#)
- Sample Preparation: Dissolve the sample in a suitable organic solvent such as chloroform or a hexane/isopropanol mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ).[\[4\]](#)
- $^1\text{H}$  NMR:
  - $\delta$  5.35 ppm (m): Protons of the double bond ( $-\text{CH}=\text{CH}-$ ) in the oleate moiety.[\[4\]](#)
  - $\delta$  4.05 ppm (t): Protons on the carbon adjacent to the ester oxygen ( $-\text{O}-\text{CH}_2-$ ).[\[4\]](#)
  - $\delta$  2.28 ppm (t): Protons on the carbon alpha to the carbonyl group ( $-\text{CH}_2-\text{COO}-$ ).
  - $\delta$  0.88 ppm (t): Terminal methyl protons of the alkyl chains.

- $^{13}\text{C}$  NMR:
  - $\delta$  173.9 ppm: Carbonyl carbon of the ester group.
  - $\delta$  130.0 ppm and 129.8 ppm: Carbons of the double bond.
  - $\delta$  64.4 ppm: Carbon adjacent to the ester oxygen (-O-CH<sub>2</sub>-).

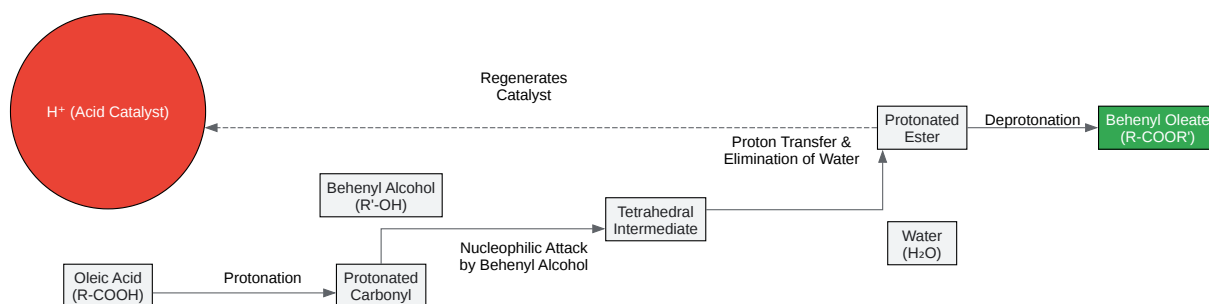
#### Fourier-Transform Infrared (FT-IR) Spectroscopy:

- The FT-IR spectrum of **behenyl oleate** will show a characteristic strong absorption band for the ester carbonyl (C=O) stretch around 1740 cm<sup>-1</sup>.[\[4\]](#)
- Strong C-H stretching vibrations from the long alkyl chains will be observed in the region of 2850-2950 cm<sup>-1</sup>.
- C-O stretching vibrations will appear in the fingerprint region between 1300 and 1000 cm<sup>-1</sup>.[\[4\]](#)

#### Mass Spectrometry (MS):

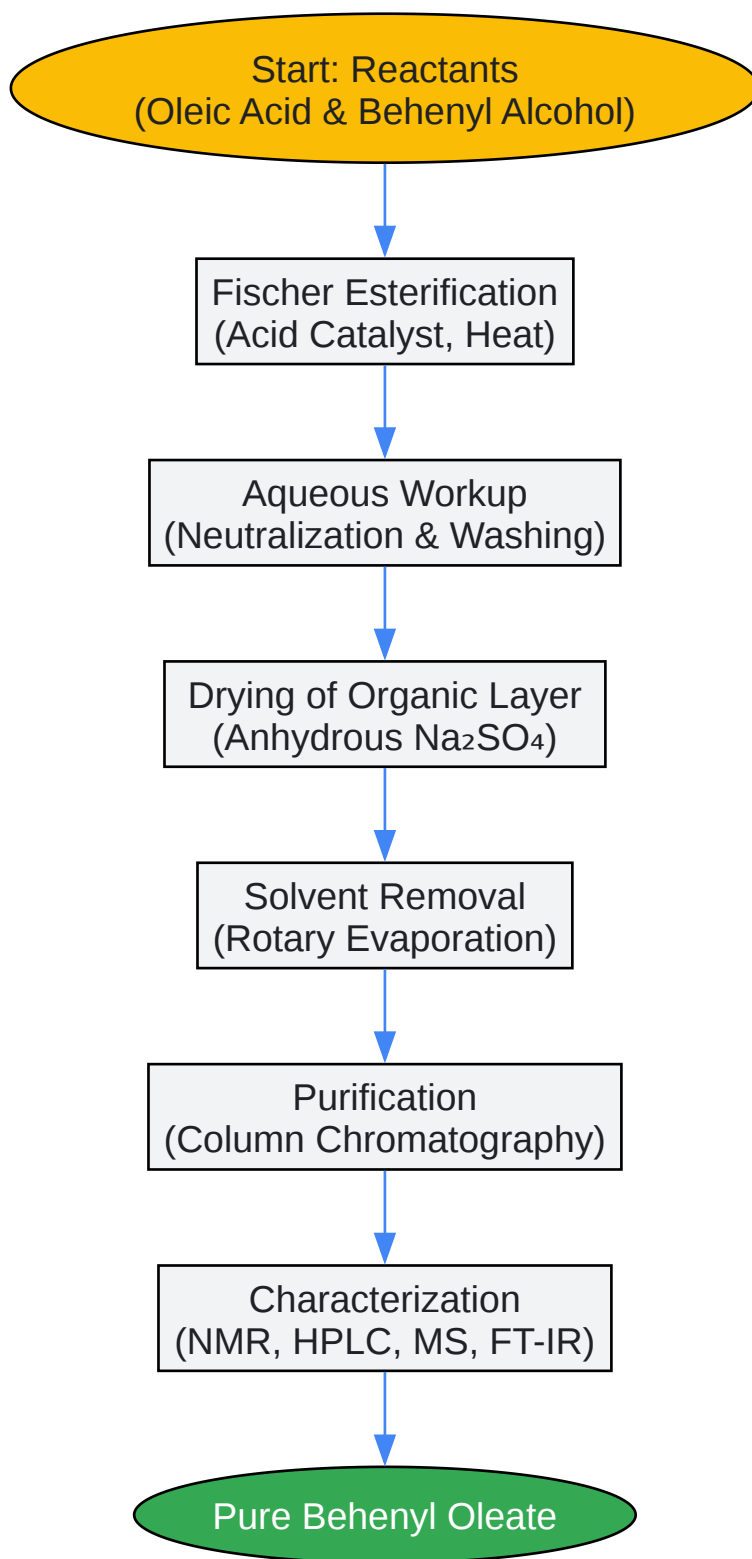
- Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques.
- The protonated molecular ion [M+H]<sup>+</sup> is expected at m/z 591.1.
- Fragmentation patterns can provide information about the fatty acid and fatty alcohol components.[\[7\]](#)

## Visualizations



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Caption: Fischer Esterification of **Behenyl Oleate**.



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Caption: Synthesis and Purification Workflow.

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## References

- 1. Behenyl oleate | C40H78O2 | CID 56935970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. larodan.com [larodan.com]
- 4. Behenyl oleate | 127566-70-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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